2-Amino-5-(benzyloxy)-4-methoxybenzamide
Overview
Description
2-Amino-5-(benzyloxy)-4-methoxybenzamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-Amino-5-(benzyloxy)-4-methoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with threonine aldolases, which are pyridoxal 5′-phosphate (PLP)-dependent enzymes . These interactions are crucial for the reversible aldol reaction of glycine as a donor with an aldehyde acceptor to form β-hydroxy-α-amino acids. The nature of these interactions involves the formation of stable enzyme-substrate complexes, which facilitate the catalytic process.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antiproliferative activities against human leukemia cell lines and prostate cancer cell lines . This compound affects cell function by modulating key signaling pathways and altering gene expression patterns, leading to changes in cellular metabolism and growth.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as histone deacetylases (HDACs) and Bcr-Abl kinase . By inhibiting these enzymes, the compound can alter gene expression and disrupt cellular processes that are critical for cancer cell survival. Additionally, it may interact with other proteins and enzymes, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It may be metabolized by enzymes such as cytochrome P450s, leading to the formation of active or inactive metabolites. These metabolic pathways are crucial for determining the compound’s bioavailability, efficacy, and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Properties
IUPAC Name |
2-amino-4-methoxy-5-phenylmethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOHJQTXPIRNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731636 | |
Record name | 2-Amino-5-(benzyloxy)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60547-95-7 | |
Record name | 2-Amino-4-methoxy-5-(phenylmethoxy)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60547-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-(benzyloxy)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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